

# Technical Guide: <sup>13</sup>C NMR Spectroscopy of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine

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## Compound of Interest

*Compound Name:* (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

*Cat. No.:* B137811

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the <sup>13</sup>C Nuclear Magnetic Resonance (NMR) data for the compound **(4-bromo-3-methylphenylcarbonyl)pyrrolidine**. This document includes predicted <sup>13</sup>C NMR chemical shifts, a detailed experimental protocol for data acquisition, and a logical diagram illustrating the structural assignments. This guide is intended to support research and development activities where this compound is of interest.

## Predicted <sup>13</sup>C NMR Data

Due to the absence of publicly available experimental <sup>13</sup>C NMR spectra for **(4-bromo-3-methylphenylcarbonyl)pyrrolidine**, the following chemical shifts have been predicted based on established principles of NMR spectroscopy and data from analogous structures. The predictions leverage known substituent effects on aromatic systems and published data for N-acylpyrrolidines.

## Predicted Chemical Shifts

The predicted <sup>13</sup>C NMR chemical shifts for **(4-bromo-3-methylphenylcarbonyl)pyrrolidine** are summarized in the table below. The carbon atoms are numbered as indicated in the accompanying structure.

Table 1: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **(4-Bromo-3-methylphenylcarbonyl)pyrrolidine**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity (in proton-coupled spectrum)
C1	~169	Singlet (s)
C2	~138	Singlet (s)
C3	~135	Singlet (s)
C4	~132	Doublet (d)
C5	~128	Singlet (s)
C6	~126	Doublet (d)
C7	~125	Doublet (d)
C8	~48	Triplet (t)
C9	~26	Triplet (t)
C10	~24	Triplet (t)
C11	~46	Triplet (t)
C12	~23	Quartet (q)

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Structure for Carbon Numbering:

Caption: Structure of **(4-bromo-3-methylphenylcarbonyl)pyrrolidine** with carbon numbering for  $^{13}\text{C}$  NMR assignment.

## Experimental Protocol

The following is a standard protocol for the acquisition of a  $^{13}\text{C}$  NMR spectrum of a small organic molecule like **(4-bromo-3-methylphenylcarbonyl)pyrrolidine**.

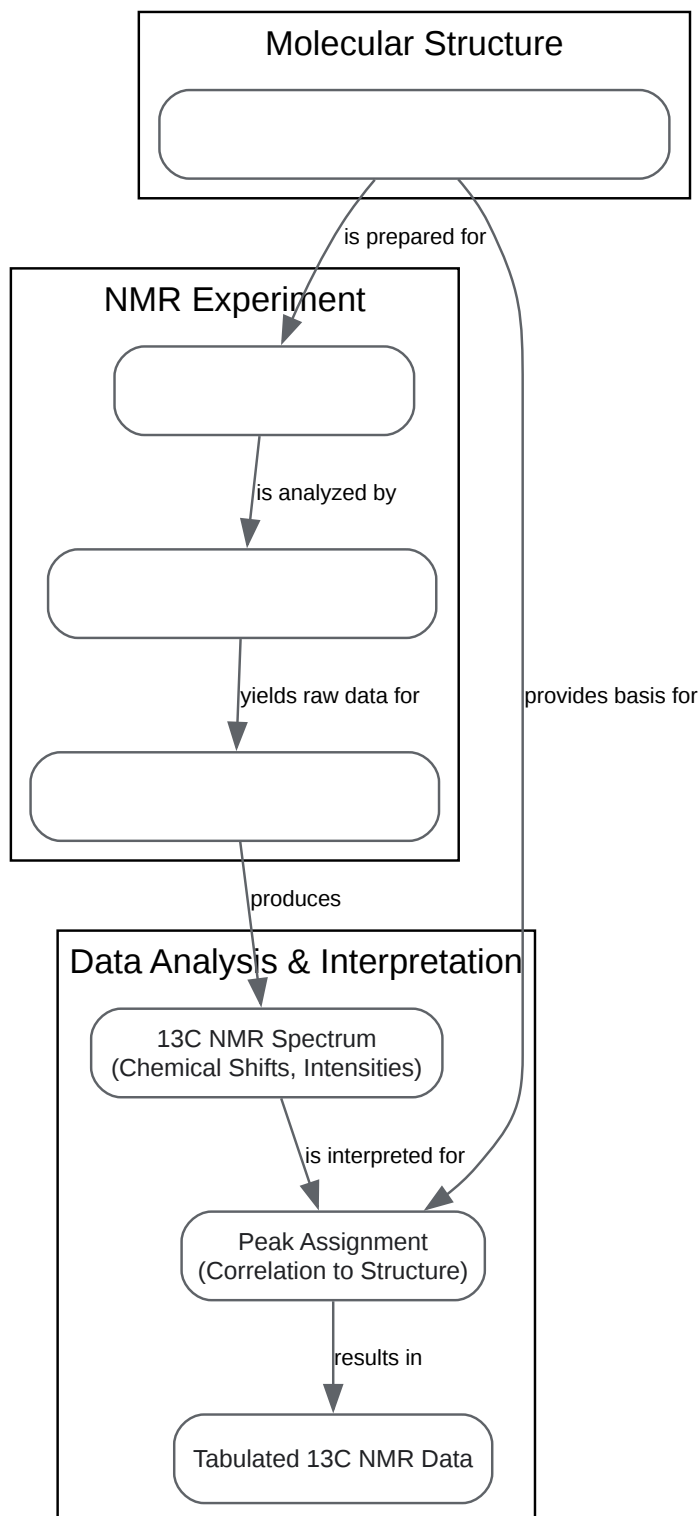
Table 2: Experimental Protocol for  $^{13}\text{C}$  NMR Spectroscopy

Parameter	Specification
Sample Preparation	
Sample Concentration	10-50 mg of the compound dissolved in approximately 0.6-0.7 mL of deuterated solvent.
Solvent	Deuterated chloroform (CDCl <sub>3</sub> ) is a common choice. Other deuterated solvents such as DMSO-d <sub>6</sub> , Acetone-d <sub>6</sub> , or Methanol-d <sub>4</sub> can be used depending on the solubility of the compound.
Standard	Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
NMR Instrument	
Spectrometer	A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Nucleus Observed	<sup>13</sup> C
Acquisition Parameters	
Pulse Program	A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
Acquisition Time (aq)	1-2 seconds.
Relaxation Delay (d1)	2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation.
Number of Scans (ns)	1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Spectral Width (sw)	0 to 220 ppm.
Temperature	298 K (25 °C).
Processing Parameters	

Apodization	Exponential multiplication with a line broadening factor of 1-2 Hz.
Phasing	Automatic or manual phase correction.
Baseline Correction	Automatic or manual baseline correction.
Referencing	The spectrum is referenced to the solvent peak (e.g., CDCl <sub>3</sub> at 77.16 ppm) or the internal TMS standard (0.00 ppm).

## Logical Relationships in <sup>13</sup>C NMR Data

The following diagram illustrates the logical workflow from the molecular structure to the interpretation of the <sup>13</sup>C NMR spectrum.

Workflow for  $^{13}\text{C}$  NMR Analysis[Click to download full resolution via product page](#)

Caption: Logical workflow from molecular structure to the final tabulated  $^{13}\text{C}$  NMR data.

This guide provides a foundational understanding of the  $^{13}\text{C}$  NMR characteristics of **(4-bromo-3-methylphenylcarbonyl)pyrrolidine**. The predicted data and experimental protocol herein serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery. For definitive structural confirmation, experimental acquisition and analysis of the  $^{13}\text{C}$  NMR spectrum are recommended.

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